![molecular formula C14H14O2 B2513418 [2-(4-Methylphenoxy)phenyl]methanol CAS No. 25562-89-4](/img/structure/B2513418.png)

[2-(4-Methylphenoxy)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

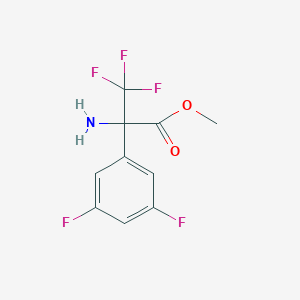

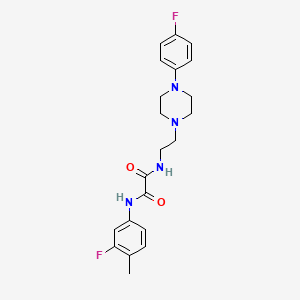

“[2-(4-Methylphenoxy)phenyl]methanol” is a chemical compound with the CAS Number: 25562-89-4 . It has a molecular weight of 214.26 .

Molecular Structure Analysis

The InChI code for “[2-(4-Methylphenoxy)phenyl]methanol” is 1S/C14H14O2/c1-11-6-8-13 (9-7-11)16-14-5-3-2-4-12 (14)10-15/h2-9,15H,10H2,1H3 . This indicates that the compound has a molecular formula of C14H14O2 .

Scientific Research Applications

Herbicidal Ionic Liquids

Ionic liquids (ILs) are fascinating compounds with low melting points (<100 °C) and diverse cation-anion combinations. Researchers have synthesized herbicidal ILs containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion paired with phenoxyethylammonium cations derived from domiphen. These ILs exhibit solubility, thermal stability, and herbicidal activity. For instance, they were tested against cornflower (Centaurea cyanus L.) under greenhouse conditions .

Aryloxyphenol Synthesis

In 2022, a group led by Zhong published a method for synthesizing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis involved displacing 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperature (130 °C) under an inert atmosphere. This compound has potential applications in various fields .

Biopolymer Solvents

ILs serve as solvents for biopolymers, including cellulose dissolution and lignin extraction from biomass. Their unique properties make them valuable in transforming biomass into aromatic compounds. The choice of cations and anions significantly influences their suitability for these applications .

Catalysis and Electrochemistry

ILs have been explored in catalytic processes and electrochemical applications. Their tunable properties allow for tailored catalytic environments and efficient electrochemical reactions. Researchers continue to investigate ILs for sustainable and efficient chemical transformations .

Pharmaceuticals and Bioavailability

ILs have extended to the third generation, where they enhance the bioavailability of pharmaceuticals, plant protection products, and antibiotics. Conversion of active compounds into ILs improves their solubility and biological properties .

Aromatic Compound Synthesis

ILs play a role in the transformation of biomass-derived compounds into valuable aromatic chemicals. Their ability to dissolve and modify biopolymers contributes to sustainable chemical processes .

Safety and Hazards

Future Directions

While specific future directions for “[2-(4-Methylphenoxy)phenyl]methanol” are not mentioned in the search results, a review paper highlights the importance of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and discusses their applications as antioxidants, ultraviolet absorbers, and flame retardants . This suggests potential areas of future research and application for “[2-(4-Methylphenoxy)phenyl]methanol”.

properties

IUPAC Name |

[2-(4-methylphenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9,15H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOFIUNHXWHNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methylphenoxy)phenyl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B2513338.png)

![7-[Chloro(difluoro)methyl]-5-methyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2513340.png)

![2-chloro-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B2513342.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2513350.png)

![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2513354.png)